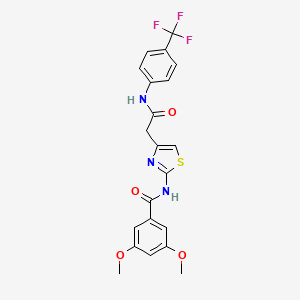

1-(2,2-Difluorocyclopropyl)-3-ethynylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2,2-Difluorocyclopropyl)-3-ethynylpyrazole” is a compound that belongs to the class of 1,1-difluorocyclopropane derivatives . The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The fluorine substituents play a role in both ring-forming and ring-opening reactions .

Synthesis Analysis

The synthesis of 1,1-difluorocyclopropane derivatives has been a focus of many investigations to develop new chemo-, regio-, and stereoselective methods . These investigations gained significant interest because cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances . Geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds . They have the ability to participate in synthetically useful reactions due to the presence of both, ring strain, and of the gem-dihalomethylene fragment .

Chemical Reactions Analysis

The chemical reactions involving 1,1-difluorocyclopropane derivatives have been studied extensively . For instance, Dolbier et al. described the ring opening of 2,2-difluorocyclopropyl ketones . The reactions were mediated by acids and an ionic liquid . 3-Bromo-2,2-difluoropropyl ketones were formed in good to excellent yields by an overall addition of HBr accompanied by a distal bond cleavage .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Transition-Metal-Free Synthesis

The synthesis of cyclopropenes, closely related to 1-(2,2-Difluorocyclopropyl)-3-ethynylpyrazole, involves transition-metal-free reactions highlighting the role of trifluoromethyl groups in stabilizing cyclopropene structures. This methodology emphasizes the trifluoromethyl group's ability to facilitate cyclopropene formation over pyrazoles, suggesting its utility in the synthesis of complex organic molecules (Barroso et al., 2016).

Regioselective Pyrazole Formation

Research on the synthesis of fluorinated pyrazoles reveals that the use of fluorinated alcohols increases regioselectivity in pyrazole formation from 1,3-diketones, underscoring the significance of fluorination in achieving desired chemical structures with specific properties (Fustero et al., 2008).

Medicinal Chemistry Applications

- Dual Inhibitory Activity: A study on celecoxib analogues possessing a difluoromethyl-1,2-dihydropyrid-2-one moiety demonstrated dual inhibitory activity against cyclooxygenases and 5-lipoxygenase, indicating potential anti-inflammatory applications. This research highlights the difluoromethyl group's role in enhancing pharmacological activity (Chowdhury et al., 2009).

Materials Science and Photophysical Properties

- Blue Phosphorescent Materials: The development of heteroleptic cyclometalated iridium(III) complexes with blue phosphorescence at room temperature showcases the application of fluorophenyl-substituted pyrazoles in creating materials for optoelectronic devices. The study provides insights into the design of blue phosphorescent emitters for OLEDs and other light-emitting applications (Yang et al., 2005).

Synthetic Methodologies

- Microwave-Assisted Synthesis: The reaction of α,β-ethynyl ketones with hydrazine derivatives under microwave irradiation demonstrates a rapid and efficient method for synthesizing pyrazoles, including those substituted with difluorocyclopropyl groups. This methodology highlights the advantages of microwave-assisted synthesis in organic chemistry (Bagley et al., 2007).

Direcciones Futuras

The future directions for the research and development of 1,1-difluorocyclopropane derivatives are promising . They are of interest not only for the direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds . Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

Propiedades

IUPAC Name |

1-(2,2-difluorocyclopropyl)-3-ethynylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c1-2-6-3-4-12(11-6)7-5-8(7,9)10/h1,3-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRMIMXUKLOKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(C=C1)C2CC2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657921.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2657926.png)

![N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2657928.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2657929.png)

![2-chloro-N-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2657932.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B2657933.png)

![3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657939.png)

![6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2657940.png)

![1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2657941.png)